2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-17(15-13-25-18(20-15)14-5-2-1-3-6-14)21-19(8-10-23-11-9-19)16-7-4-12-24-16/h1-7,12-13H,8-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOFKOQQLAVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It could be used in the development of new materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The exact pathways and molecular targets would depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogs
The following compounds share key structural motifs with the target molecule:
Key Differences and Implications
a) Thiophene vs. Pyridine/Pyrimidine Substituents
- The target compound’s thiophene-oxane substituent (vs. pyridinyl in or pyrimidinyl in ) may enhance lipophilicity and π-stacking interactions. Thiophene-containing analogs in demonstrated strong anticancer activity, suggesting this moiety’s pharmacological relevance.
b) Oxane Ring vs. Linear Chains
- The tetrahydropyran (oxane) ring introduces conformational rigidity and may improve metabolic stability compared to linear alkyl/aryl chains in compounds like Thiazovivin .
c) Carboxamide Position
- The 4-carboxamide position in the target compound (vs. Thiazole-4-carboxamides are less common in literature but share synthetic pathways with 5-carboxamides .
d) Saturated vs. Unsaturated Cores
- The thiazole core (unsaturated) in the target compound contrasts with the saturated thiazolidine derivatives in , which exhibit distinct electronic properties and bioavailability.
Biological Activity
2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its role in various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through the Hantzsch thiazole synthesis. Subsequent steps introduce the phenyl group and the thiophenyl moiety, culminating in the formation of the carboxamide group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a series of phenylthiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). The results indicated that while some derivatives exhibited significant activity, none surpassed the efficacy of doxorubicin, a standard chemotherapeutic agent. Notably, compounds with specific substituents demonstrated enhanced cytotoxicity, suggesting that structural modifications could lead to more potent anticancer agents .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4c | SKNMC | 10.8 | Para nitro substituent |
| 4d | Hep-G2 | 11.6 | Meta chlorine substituent |
Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents. The presence of electron-donating groups in their structure has been linked to enhanced antibacterial activity. Research indicates that modifications in the thiazole structure can lead to compounds with improved efficacy against various bacterial strains.
Anti-inflammatory and Analgesic Properties
Compounds similar to this compound have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory mediators and cytokines, providing a basis for their use in treating inflammatory diseases .
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, it has been proposed that these compounds may induce apoptosis through the activation of caspase pathways. Additionally, their ability to inhibit key enzymes involved in cancer cell proliferation has been noted .
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives displayed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development.
- Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that warrant further exploration in drug development.
Q & A
Q. Critical factors affecting yields :
- Purity of intermediates (e.g., column chromatography for oxane-thiophene amine purification) .
- Stoichiometric ratios of coupling reagents (excess EDCI/HOBt ensures complete activation) .
- Moisture-sensitive conditions to prevent hydrolysis of reactive intermediates .
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Q. Key techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (e.g., characteristic shifts for C4-carboxamide at δ ~165 ppm in ¹³C NMR) and integration ratios for substituents (e.g., thiophene protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 425.1) and detect impurities .
- Melting point analysis : Sharp melting points (e.g., 157–158°C) indicate high crystallinity and purity .
Q. Example NMR data for related compounds :
| Compound Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Thiazole C4-carboxamide | – | 165.2 |
| Oxane C4-thiophene | 4.2–4.5 (m) | 70.5 |
| Phenyl substituent | 7.3–7.6 (m) | 125–130 |
Advanced: How do structural modifications at the oxane or thiophene rings affect the compound's bioactivity and pharmacokinetic properties?
Q. Structural insights :
- Oxane ring : Replacing the oxane with a morpholine ring increases solubility but reduces metabolic stability due to oxidative degradation .
- Thiophene substitution : Introducing electron-withdrawing groups (e.g., Cl at C5 of thiophene) enhances binding to kinase targets (e.g., IC₅₀ values improve from 1.2 μM to 0.3 μM) but may increase cytotoxicity .
- Pharmacokinetics : Fluorination of the phenyl ring improves blood-brain barrier penetration (logP reduction from 3.8 to 2.9) but requires careful assessment of renal clearance .
Q. Experimental design for SAR studies :
- Synthesize analogs with systematic substitutions (e.g., thiophene → furan, oxane → piperidine).
- Evaluate in vitro activity against cancer cell lines (e.g., MTT assays on HeLa and MCF-7 cells) .
- Perform molecular docking to correlate substituent effects with target binding (e.g., EGFR kinase) .
Advanced: How can researchers resolve contradictions in reported biological data for this compound?
Case study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM in two studies):
- Potential causes :
- Resolution strategies :
Q. Data analysis framework :
Replicate experiments under controlled conditions.
Use statistical tools (e.g., ANOVA) to assess significance of observed differences.
Correlate structural data (e.g., crystallography) with activity trends .
Basic: What in vitro models are suitable for evaluating the biological activity of this compound?
Q. Recommended models :
- Cancer cell lines : MCF-7 (breast), A549 (lung) for cytotoxicity profiling (MTT assays) .
- Enzyme inhibition : Purified kinases (e.g., EGFR, BRAF) for IC₅₀ determination using fluorescence-based assays .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp values) .
Q. Tools and workflows :
- Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode prediction (PDB IDs: 1M17 for EGFR) .
- MD simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories .
- ADMET prediction : SwissADME for bioavailability, CYP450 interactions, and toxicity .
Q. Validation steps :
- Compare docking scores with experimental IC₅₀ values.
- Analyze hydrogen bonding and hydrophobic interactions (e.g., thiazole C4-carboxamide with kinase hinge region) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
